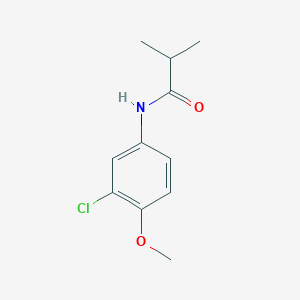![molecular formula C14H19N3OS B5757985 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies. PAC-1 has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway.
Scientific Research Applications
PAC-1 has been extensively studied for its anticancer properties. Preclinical studies have shown that PAC-1 can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. PAC-1 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mechanism of Action
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway. Procaspase-3 is activated by cleavage into its active form, caspase-3, which then cleaves various cellular proteins leading to apoptosis. PAC-1 has also been found to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Biochemical and Physiological Effects:
PAC-1 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to inducing apoptosis and autophagy, PAC-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One major advantage of PAC-1 is its specificity for cancer cells, which minimizes toxicity in normal cells. PAC-1 is also stable in physiological conditions, making it suitable for in vivo studies. However, one limitation of PAC-1 is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
For PAC-1 research include optimization of the synthesis method to improve yield and purity, development of more water-soluble derivatives, and evaluation of its efficacy in animal models. PAC-1 can also be combined with other anticancer agents to enhance its efficacy and minimize resistance. Furthermore, the potential of PAC-1 as a diagnostic tool for cancer detection and monitoring can also be explored.
Conclusion:
PAC-1 is a promising anticancer agent that has shown significant potential in preclinical studies. Its ability to induce apoptosis and autophagy, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its synthesis, improve its solubility, and evaluate its efficacy in animal models.
Synthesis Methods
PAC-1 can be synthesized by reacting 2-(1-piperidinyl)aniline with carbon disulfide and chloroacetic acid. The reaction yields N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, which can be purified using column chromatography. The purity of the compound can be determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(18)15-14(19)16-12-7-3-4-8-13(12)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYBRNSQPNGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)




![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)